molecular formula C13H18N6S B5496373 6-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B5496373
M. Wt: 290.39 g/mol
InChI Key: DNAPGJYYBHARSU-UHFFFAOYSA-N
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Description

The compound “6-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is a complex organic molecule. It contains several heterocyclic rings including pyrazole, triazole, and thiadiazole . The molecule has an average mass of 402.475 Da and a monoisotopic mass of 402.137512 Da .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The molecule includes a pyrazole ring, which is connected to a triazole ring, which is further connected to a thiadiazole ring . Unfortunately, a detailed structural analysis of this specific compound was not found in the available literature.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. It has an average mass of 402.475 Da and a monoisotopic mass of 402.137512 Da . Unfortunately, other specific physical and chemical properties of this compound were not found in the available literature.

Future Directions

The future directions for research on this compound could include further studies on its synthesis, structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential biological activities could be explored further .

properties

IUPAC Name

6-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-propyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6S/c1-4-5-11-16-17-13-19(11)18-12(20-13)7-6-10-8(2)14-15-9(10)3/h4-7H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNAPGJYYBHARSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C2N1N=C(S2)CCC3=C(NN=C3C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

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